![molecular formula C20H19ClFN3O3S B2523919 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-cyclopentylacetamide CAS No. 1031670-30-0](/img/structure/B2523919.png)
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-cyclopentylacetamide
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Description
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C20H19ClFN3O3S and its molecular weight is 435.9. The purity is usually 95%.
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Scientific Research Applications
Metabolic Stability Improvement
Research has focused on modifying the structural components of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors to enhance metabolic stability. Investigations into various 6,5-heterocycles as alternatives to the benzothiazole ring have been conducted to reduce metabolic deacetylation, with imidazopyridazine analogues showing similar in vitro potency and minimal deacetylated metabolites in hepatocytes, highlighting efforts to optimize therapeutic efficacy and stability (Stec et al., 2011).
Peripheral Benzodiazepine Receptor Study
The synthesis and evaluation of fluorine-substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have provided insights into their affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds have shown promising results in biodistribution studies in rats, paralleling the known localization of PBRs and indicating potential applications in neurodegenerative disorder imaging (Fookes et al., 2008).
Antitumor Properties
Fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and exhibited potent cytotoxicity in vitro against certain human breast cancer cell lines. These compounds, through their structural modifications, have shown a biphasic dose-response relationship characteristic of the benzothiazole series against sensitive cell lines, with one compound undergoing pharmaceutical and preclinical development due to its potency and lack of exportable metabolites in sensitive cells (Hutchinson et al., 2001).
Antibacterial Agents Synthesis
New biologically active molecules have been synthesized, incorporating 4-fluorophenyl groups known for their pharmacological significance. These compounds have been screened for antibacterial activities, demonstrating the ongoing exploration into novel antibacterial agents that can offer effective treatments for various bacterial infections (Holla et al., 2003).
Ligand-Protein Interactions and Photovoltaic Efficiency
Studies on benzothiazolinone acetamide analogs have included spectroscopic, quantum mechanical studies, and ligand-protein interactions, indicating their potential in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and molecular docking studies with Cyclooxygenase 1 (COX1), suggesting applications beyond pharmacology into renewable energy and computational biology (Mary et al., 2020).
properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O3S/c21-13-9-10-18-16(11-13)20(15-7-3-4-8-17(15)22)24-25(29(18,27)28)12-19(26)23-14-5-1-2-6-14/h3-4,7-11,14H,1-2,5-6,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFKAGSWZLNPHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-cyclopentylacetamide |
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